molecular formula C16H16ClN3O B5736337 5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile

5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B5736337
M. Wt: 301.77 g/mol
InChI Key: PXNCJXDRXHRFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile, also known as AZOC, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent.

Scientific Research Applications

5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as a pharmacological agent in various areas of research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is not yet fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of COX-2 and iNOS enzymes. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth and metastasis of tumors.

Advantages and Limitations for Lab Experiments

One advantage of 5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile is its high potency and selectivity for its target receptors. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties.

Synthesis Methods

5-(1-azepanyl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile can be synthesized through a multi-step process involving the reaction of 2-chlorobenzonitrile with 1-aminocyclohexane, followed by the reaction of the resulting intermediate with chloroacetyl chloride and 2-amino-4-chlorophenol. The final product is obtained through cyclization and dehydration reactions.

Properties

IUPAC Name

5-(azepan-1-yl)-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-13-8-4-3-7-12(13)15-19-14(11-18)16(21-15)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNCJXDRXHRFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.